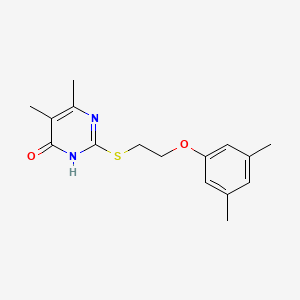
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with dimethylphenoxy and ethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to react 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thioether linkage, resulting in 2-(3,5-dimethylphenoxy)ethylthiol. Finally, this compound is reacted with 5,6-dimethylpyrimidin-4(1H)-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole: Shares a similar phenoxyethylthio group but has a benzimidazole core instead of a pyrimidinone core.
3,5-Dimethylphenoxyethyl derivatives: Compounds with similar phenoxyethyl groups but different core structures.
Uniqueness
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
697237-70-0 |
|---|---|
Formule moléculaire |
C16H20N2O2S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O2S/c1-10-7-11(2)9-14(8-10)20-5-6-21-16-17-13(4)12(3)15(19)18-16/h7-9H,5-6H2,1-4H3,(H,17,18,19) |
Clé InChI |
FNTGJFPDWSWNJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCCSC2=NC(=C(C(=O)N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















